molecular formula C10H14N2 B2744605 Cyclobutyl(pyridin-2-yl)methanamine CAS No. 1337719-21-7

Cyclobutyl(pyridin-2-yl)methanamine

Cat. No.: B2744605
CAS No.: 1337719-21-7
M. Wt: 162.236
InChI Key: FASZCMBNRAFLOT-UHFFFAOYSA-N
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Description

Cyclobutyl(pyridin-2-yl)methanamine is an organic compound with the molecular formula C10H14N2 It consists of a cyclobutyl group attached to a pyridin-2-yl group via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl(pyridin-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethylamine with 2-bromopyridine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the bromopyridine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(pyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like hypervalent iodine and TEMPO.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Basic conditions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridin-2-yl-methanones.

    Reduction: Formation of this compound derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Cyclobutyl(pyridin-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of cyclobutyl(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl-methanamine: Similar structure but lacks the cyclobutyl group.

    Cyclobutylmethylamine: Contains the cyclobutyl group but lacks the pyridin-2-yl group.

    Pyridin-3-yl-methanamine: Similar structure with the pyridine nitrogen at a different position.

Uniqueness

Cyclobutyl(pyridin-2-yl)methanamine is unique due to the presence of both the cyclobutyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions and reactivity compared to its similar compounds.

Properties

IUPAC Name

cyclobutyl(pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-10(8-4-3-5-8)9-6-1-2-7-12-9/h1-2,6-8,10H,3-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASZCMBNRAFLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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